CCR5 Antagonist Activity: Patent-Disclosed Pharmacological Precedent vs. Structurally Silent Analogs
The target compound is explicitly claimed within ONO Pharmaceutical's CCR5 antagonist patent family (US 8,003,642; priority 2006), which discloses that compounds of formula (I) containing the 1-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine substructure specifically bind CCR5 with antagonist activity [1]. Preliminary pharmacological screening reported in the patent indicates utility for treating CCR5-mediated diseases including HIV infection, rheumatoid arthritis, and asthma [1]. In contrast, the closest regioisomers—such as 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) and 1-(1-methylpyrazol-4-yl)piperidin-3-amine (CAS 1251330-45-6)—are not specifically exemplified in this or any other CCR5 patent family, suggesting that the 3-piperidinylmethyl-to-pyrazole-4-amine connectivity is a key determinant of CCR5 pharmacophore recognition.
| Evidence Dimension | CCR5 antagonist activity (patent disclosure and preliminary screening) |
|---|---|
| Target Compound Data | Disclosed in US 8,003,642 with preliminary pharmacological screening confirming CCR5 antagonism; specific IC50 values not publicly disclosed in patent |
| Comparator Or Baseline | Closest regioisomeric analogs (CAS 1246550-66-2, CAS 1251330-45-6) – no CCR5 antagonist patent disclosure found |
| Quantified Difference | Qualitative difference: target compound has documented CCR5 antagonist precedent; comparators lack any published CCR5 activity data |
| Conditions | Patent-based pharmacological screening (in vitro CCR5 binding/antagonism assays) |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery programs, the target compound's inclusion in a validated patent family provides a defined pharmacological starting point that regioisomeric analogs cannot offer.
- [1] Kusuda S, Nishiyama T, Hashimura K, Ueda J, Shibayama S. US Patent 8,003,642. Nitrogenated heterocyclic derivative as CCR5 antagonist. Assignee: ONO Pharmaceutical Co., Ltd. Priority: 2006-03-10; Granted: 2011-08-23. View Source
